Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-
Overview
Description
Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their presence in various bioactive structures and are used in the synthesis of pharmaceutical drugs, dyes, and other organic compounds .
Preparation Methods
The synthesis of Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- can be achieved through several methods. One common approach involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave-assisted conditions . Another method includes the use of aryne reactions with alkynyl sulfides to form benzothiophenes in a one-step intermolecular manner . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- undergoes various chemical reactions, including substitution, oxidation, and reduction. For example, it can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts . This reaction typically forms carbon-carbon bonds, resulting in the formation of substituted benzothiophenes. The compound can also undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles .
Scientific Research Applications
Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- is used in scientific research for the synthesis of larger bioactive structures. It is found within the chemical structures of pharmaceutical drugs and is used in the manufacturing of dyes . The compound’s unique properties make it valuable in medicinal chemistry, where it is used to develop new therapeutic agents. Additionally, it is employed in the study of organic synthesis and reaction mechanisms.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- can be compared with other similar compounds, such as 3-bromo-benzo[b]thiophene and 5-bromo-3-(bromomethyl)benzo[b]thiophene . These compounds share similar structural features but differ in their substituents and reactivity. The presence of the trifluoromethyl group in Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- imparts unique electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3S/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKROKGIXTRAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463113 | |
Record name | Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617706-24-8 | |
Record name | Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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